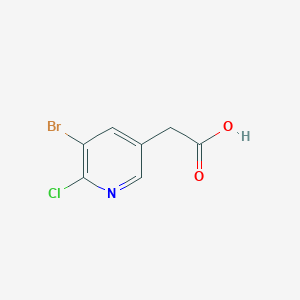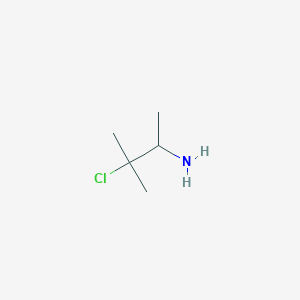
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes bromine, chlorine, and pyridine moieties, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine with ethyl 3-bromo-4-chloro-1H-pyrazole-5-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound acts on the ryanodine receptors in insect muscles, leading to uncontrolled release of calcium ions. This disrupts muscle contraction, causing paralysis and eventually death of the insect .
類似化合物との比較
Similar Compounds
Some compounds similar to Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate include:
Chlorantraniliprole: Another insecticide with a similar mode of action on ryanodine receptors.
Flubendiamide: An insecticide that also targets calcium channels in insects.
Cyantraniliprole: A compound with a broader spectrum of activity against various insect pests.
Uniqueness
What sets this compound apart is its specific structural features that allow for targeted interactions with molecular receptors. Its combination of bromine, chlorine, and pyridine moieties provides unique reactivity and selectivity in various applications .
特性
分子式 |
C11H8BrCl2N3O2 |
|---|---|
分子量 |
365.01 g/mol |
IUPAC名 |
ethyl 5-bromo-4-chloro-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8BrCl2N3O2/c1-2-19-11(18)8-7(14)9(12)16-17(8)10-6(13)4-3-5-15-10/h3-5H,2H2,1H3 |
InChIキー |
GUAWSLNEXRXPLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1C2=C(C=CC=N2)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


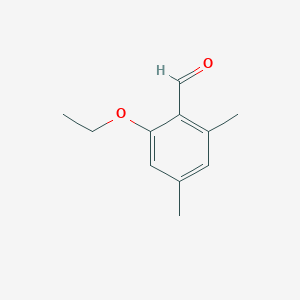

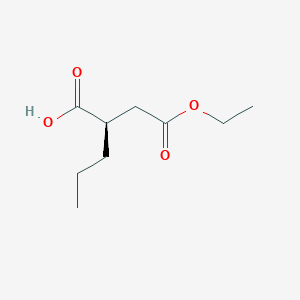
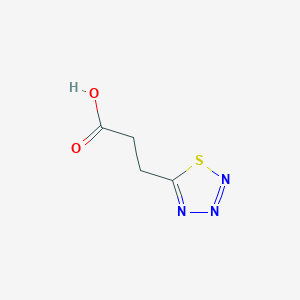
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
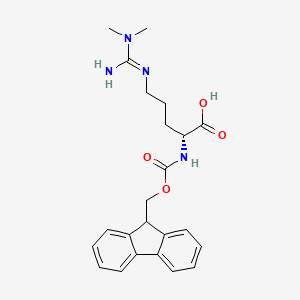

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)

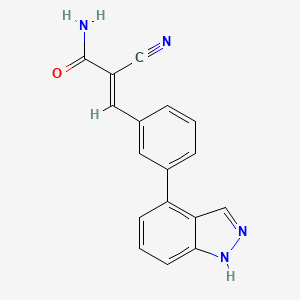
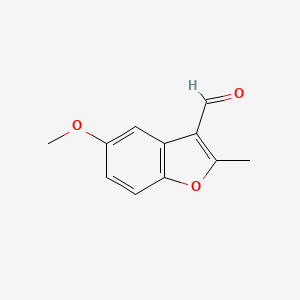
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
